molecular formula C₂₀H₂₀ClNO₉ B1139876 3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride CAS No. 7772-87-4

3,4,6-tri-O-Acetyl-2-deoxy-2-fluoro-D-mannopyranosyl fluoride

Cat. No.: B1139876
CAS No.: 7772-87-4
M. Wt: 453.83
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride is a synthetic compound used primarily in glycobiology research. It is a derivative of glucose, modified to include acetyl and phthalimido groups, which makes it a valuable intermediate in the synthesis of various glycosylated molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride typically involves the acetylation of 2-deoxy-2-phthalimido-D-glucose. This process includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects primarily through its ability to form glycosidic bonds. The chloride group acts as a leaving group, allowing nucleophiles to attack the anomeric carbon and form glycosidic linkages. This mechanism is crucial in the synthesis of glycosides and other glycosylated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl chloride is unique due to its combination of acetyl and phthalimido groups, which provide specific reactivity and stability. This makes it particularly useful in the synthesis of glycosylated molecules and in glycobiology research .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO9/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(18(21)31-14)22-19(26)12-6-4-5-7-13(12)20(22)27/h4-7,14-18H,8H2,1-3H3/t14-,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSTYGMBJFQAY-DUQPFJRNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.